Eltrombopag metabolite M3
Description
Structure
3D Structure
Properties
CAS No. |
1395101-33-3 |
|---|---|
Molecular Formula |
C21H21NO10 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-acetamido-6-(3-carboxyphenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO10/c1-9(23)22-13-7-3-6-12(10-4-2-5-11(8-10)19(27)28)17(13)31-21-16(26)14(24)15(25)18(32-21)20(29)30/h2-8,14-16,18,21,24-26H,1H3,(H,22,23)(H,27,28)(H,29,30)/t14-,15-,16+,18-,21+/m0/s1 |
InChI Key |
WSNCGMGDGZPBBR-DQSYDGHTSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC(=CC=C3)C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Mechanistic Elucidation of Eltrombopag Metabolite M3 Biotransformation
Primary Pathway: Hydrazine (B178648) Linkage Cleavage of Eltrombopag (B601689)
The formation of metabolite M3 is primarily attributed to the cleavage of the hydrazine linkage within the Eltrombopag molecule. researchgate.netresearchgate.netnih.gov This metabolic process is a key route in the biotransformation of Eltrombopag. drugbank.comunict.itglobalrph.com
Identification of the Cleavage Event Leading to M3 Formation
Studies involving radiolabeled Eltrombopag have been instrumental in identifying the cleavage of the hydrazine bond as the source of M3. Following oral administration of [14C]Eltrombopag in humans, approximately 31% of the radioactive dose was recovered in the urine, predominantly as cleavage products M3 and M4. researchgate.netnih.govfda.gov This finding strongly indicates that the hydrazine linkage is the site of metabolic breakdown leading to these metabolites. researchgate.netresearchgate.netnih.gov Further analysis has shown that M3 and M4 together account for about 20% of the administered radiodose found in urine. researchgate.net The cleavage results in the separation of the biphenylcarboxylic acid moiety from the phenylpyrazole portion of the molecule. researchgate.net
Putative Metabolic Intermediates in M3 Generation
The biotransformation of Eltrombopag to M3 is thought to involve intermediate steps. While the exact intermediates are putative, the proposed metabolic scheme suggests that after the initial cleavage of the hydrazine linkage, further conjugation pathways lead to the formation of M3 and M4. researchgate.net One of the initial cleavage products is believed to be SB-611855, which is then further metabolized. researchgate.net
Role of the Gut Microbiome in M3 Production
A crucial aspect of M3 formation is the involvement of the gut microbiome. In vitro and in vivo studies have provided substantial evidence for the role of intestinal bacteria in the cleavage of Eltrombopag. researchgate.neteuropa.eunih.gov
Evidence from Anaerobic Incubation Studies with Microbial Homogenates
The direct involvement of gut bacteria was demonstrated through anaerobic incubation studies. researchgate.netmicrobiometimes.com When [14C]Eltrombopag was incubated with human fecal homogenates or rodent cecal contents under anaerobic conditions, significant cleavage of the hydrazine linkage was observed. researchgate.neteuropa.eu In contrast, minimal cleavage occurred under aerobic conditions. researchgate.net These experiments clearly indicate that anaerobic bacteria within the gut are responsible for this specific metabolic reaction. researchgate.netresearchgate.net
Table 1: In Vitro Cleavage of Eltrombopag in Microbial Homogenates
| Incubation Condition | Microbial Source | Observation | Reference |
|---|---|---|---|
| Anaerobic | Human Fecal Homogenate | Significant cleavage of hydrazine linkage | researchgate.neteuropa.eu |
| Anaerobic | Rodent Cecal Contents | Significant cleavage of hydrazine linkage | researchgate.net |
| Aerobic | Rat Cecal Contents | Minimal cleavage of hydrazine linkage | researchgate.net |
Influence of Antibiotic Interventions on Microbial-Mediated Cleavage
Further evidence supporting the role of the gut microbiome comes from studies involving antibiotics. Pre-treatment of rodent cecal contents with antibiotics in vitro completely inhibited the cleavage of Eltrombopag. researchgate.netresearchgate.net Similarly, in vivo studies in mice showed that antibiotic treatment, which alters the gut microbial population, inhibited the cleavage of Eltrombopag. researchgate.net These findings underscore the essential role of gut microbes in the formation of cleavage products like M3. researchgate.net
Disposition and Elimination Kinetics of Eltrombopag Metabolite M3
Excretion Profile of Hydrazine (B178648) Cleavage Metabolites (M3 and M4)
Following oral administration, eltrombopag (B601689) undergoes significant metabolism, including the cleavage of its hydrazine linkage, which results in the formation of metabolites M3 and M4. researchgate.netnih.gov These metabolites are key components of the drug's elimination profile.
The primary route of elimination for the hydrazine cleavage metabolites, including M3, is through the kidneys. nih.govresearchgate.netresearchgate.net Unlike the parent drug, eltrombopag, which is mainly excreted in the feces, M3 and M4 are almost exclusively found in the urine. researchgate.net No unchanged eltrombopag is detected in the urine, highlighting the importance of metabolic cleavage for renal excretion. nih.govresearchgate.net This distinct elimination pathway suggests that after the cleavage of eltrombopag by gut microbes, the resulting smaller molecules, including the precursor to M3, are absorbed and then processed for renal clearance. researchgate.net
In human radiolabel studies, renal elimination of conjugates of hydrazine cleavage metabolites, primarily M3 and M4, accounted for a significant portion of the administered radioactive dose. nih.govresearchgate.net Approximately 31% of the total radiodose is excreted through the urine, with M3 and M4 together constituting about 20% of this radioactivity. nih.govresearchgate.netresearchgate.net The amount of urinary excretion of these cleavage products can vary among individuals, with studies showing a range of 23% to 45% of the dose. researchgate.net
Below is a table summarizing the excretion of eltrombopag and its metabolites based on a human radiolabel study.
| Excretion Route | Percentage of Administered Radioactivity | Components |
| Fecal | 58.9% | Unchanged Eltrombopag (~20%), Glutathione-related conjugates (M5, M6, M7) (~20%) |
| Renal (Urine) | 31% | Hydrazine cleavage metabolites (M3 and M4) |
Data sourced from human radiolabel studies. nih.govresearchgate.net
Preclinical Pharmacokinetic Characterization of Eltrombopag Cleavage Products
Preclinical studies, particularly in animal models, have provided further insight into the pharmacokinetic properties of the cleavage products of eltrombopag, including the precursor to M3.
Studies in mice have demonstrated that the cleavage products of eltrombopag are readily absorbed into systemic circulation. researchgate.net Following oral administration of a key cleavage product, SB-611855, plasma concentrations peaked rapidly, indicating efficient absorption from the gastrointestinal tract. researchgate.net This rapid absorption is consistent with the subsequent detection of its metabolites, like M3, in the urine. researchgate.net
Once absorbed, the cleavage products undergo conjugation before being eliminated. researchgate.net In mice, the absorbed cleavage product was shown to be conjugated and then excreted in the urine. researchgate.net This process is consistent with the observation in humans where M3 is found in the urine as a conjugate. nih.govresearchgate.net For instance, M3 is identified as a glucuronide of a cleavage product, indicating that conjugation is a critical step for its urinary elimination. researchgate.net
Advanced Analytical Strategies for Eltrombopag Metabolite M3 Characterization
Chromatographic Separation Techniques for Metabolite Profiling
Chromatographic techniques are fundamental in the separation and profiling of drug metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful tools that provide the necessary resolution and sensitivity for these analyses.
HPLC methods are widely applied for the separation of Eltrombopag (B601689) and its related substances, which is foundational for the analysis of its metabolites, including M3. A stability-indicating HPLC method developed to separate Eltrombopag from its degradation impurities utilized a phenyl column with a mobile phase consisting of 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) researchgate.net. Such methods, designed to resolve a wide range of related compounds, are adaptable for profiling metabolites like M3. For instance, a reversed-phase HPLC method for determining Eltrombopag impurities was developed using a Waters XBridge C18 column (150 × 4.6 mm, 3.5 μm) with a gradient elution of 0.1% orthophosphoric acid in water and acetonitrile nih.gov. The principles of these separation techniques, which are based on the differential partitioning of analytes between the mobile and stationary phases, are directly applicable to the isolation of M3 for further characterization.
A typical HPLC method for the analysis of Eltrombopag and its metabolites would involve the following parameters:
| Parameter | Condition |
| Column | Octadecylsilyl (ODS) silica-gel column |
| Mobile Phase | A mixture of 10 mM 1-pentanesulfonic acid sodium salt, acetonitrile, and acetic acid |
| Detection Wavelength | 265 nm |
| Internal Standard | Diclofenac |
This table is interactive. Click on the headers to sort.
This method has demonstrated linearity in the concentration range of 0.15-12.5 μg/mL for Eltrombopag, with high recovery rates from serum samples nih.gov. The adaptability of such methods is crucial for the successful separation of metabolites like M3 from the parent drug and other metabolic products.
UHPLC methodologies offer significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making them highly suitable for metabolite profiling. A stability-indicating UHPLC method for Eltrombopag and its impurities was developed using an Agilent SB C8 column (50 × 3.0 mm, 1.8 μ) with an isocratic mobile phase of acetonitrile and 0.1% glacial acetic acid buffer (60:40 v/v) orientjchem.org. This method achieved good separation with a short runtime of 15 minutes orientjchem.org. The enhanced resolving power of UHPLC is particularly beneficial for separating structurally similar metabolites. The robustness of a UHPLC method is determined by its ability to remain unaffected by small, deliberate variations in method parameters such as flow rate and column temperature, ensuring reliable and consistent results orientjchem.org.
Key parameters for a UHPLC method for Eltrombopag analysis are summarized below:
| Parameter | Condition |
| Column | Agilent SB C8 (50 × 3.0 mm, 1.8 μ) |
| Mobile Phase | Acetonitrile and 0.1% glacial acetic acid buffer (60:40 v/v) |
| Flow Rate | 0.4 mL/minute |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
This table is interactive. Click on the headers to sort.
The retention time for Eltrombopag in this UHPLC method was approximately 3.9 minutes, demonstrating the efficiency of the technique orientjchem.org. Such rapid and efficient methods are invaluable for high-throughput metabolite analysis.
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of drug metabolites due to its high sensitivity and specificity. When coupled with liquid chromatography, it provides a powerful platform for metabolite analysis.
LC-MS/MS is a cornerstone technique for the detection and quantification of Eltrombopag and its metabolites in biological matrices. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. For the analysis of Eltrombopag in human plasma, a UPLC-MS/MS method was developed using an Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 μm) ekb.eg. The mass spectrometer was operated in the positive ion mode using electrospray ionization (ESI), and detection was performed using multiple reaction monitoring (MRM) ekb.eg.
In a typical LC-MS/MS analysis of Eltrombopag, the MRM transition of m/z 443.24 → 183.08 is used for quantification ekb.eg. While the specific mass transition for M3 is not detailed in the provided search results, the principle of MRM would be directly applicable. A precursor ion corresponding to the molecular weight of M3 would be selected and fragmented, and a specific product ion would be monitored for quantification. This approach provides high selectivity and sensitivity for the detection of M3 in complex biological samples. The structures of Eltrombopag metabolites have been elucidated using LC-MS and NMR analysis researchgate.net.
Radiometric detection, often used in conjunction with chromatography, is a highly sensitive method for tracking the disposition of a drug and its metabolites. In a study investigating the metabolism and disposition of Eltrombopag, a single oral dose of [14C]Eltrombopag was administered to healthy male subjects nih.gov. This allowed for the comprehensive tracking of all drug-related material. The study found that renal elimination of conjugates of hydrazine (B178648) cleavage metabolites, predominantly M3 and M4, accounted for 31% of the administered radiodose nih.gov. This demonstrates the utility of radiometric detection in quantifying the extent of formation and elimination of specific metabolic pathways. HPLC radiochromatograms are used to visualize and quantify the radioactive metabolites in biological samples researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the unambiguous confirmation of its structure.
The structures of Eltrombopag metabolites, including M3, have been elucidated through a combination of LC-MS and NMR analysis researchgate.netresearchgate.net. For metabolite M3, 1H NMR data has been reported, providing key insights into its chemical structure.
The following table summarizes the reported 1H NMR chemical shifts for Eltrombopag and its metabolite M3:
| Atom | Eltrombopag (ppm) | Metabolite M3 (ppm) |
| 1 | 7.58 | 7.60 |
| 4 | 7.95 | 7.96 |
| 5 | 7.45 | 7.46 |
| 6 | 8.20 | 8.21 |
| 2' | 7.25 | 7.26 |
| 4' | 6.85 | 6.86 |
| 5' | 7.15 | 7.16 |
| 6' | 6.95 | 6.96 |
| 3'' | 8.50 | 8.51 |
| 4'' | 7.80 | 7.81 |
| 5'' | 7.30 | 7.31 |
| 6'' | 8.10 | 8.11 |
| Me-1''' | 2.60 | - |
| Me-2''' | 1.20 | - |
This table is interactive. Click on the headers to sort. Note: Dashes indicate the absence of the corresponding methyl groups in the M3 structure due to hydrazine cleavage. researchgate.net
The comparison of the NMR spectra of the metabolite with that of the parent drug allows for the identification of structural modifications that occurred during metabolism. In the case of M3, the absence of signals corresponding to the pyrazole (B372694) moiety's methyl groups in the 1H NMR spectrum would be a key indicator of the hydrazine cleavage that forms this metabolite.
Method Validation Parameters for M3 Analytical Assays
The robust characterization of Eltrombopag metabolite M3, a product of hydrazine cleavage primarily excreted in urine, necessitates the development and validation of sensitive and specific bioanalytical methods. nih.govnih.gov While detailed validation reports for an assay explicitly targeting M3 in human urine are not extensively available in public literature, the analytical strategies employed for similar drug metabolites, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a framework for the essential validation parameters.
Specificity and Selectivity Considerations
Specificity and selectivity are paramount in the validation of a bioanalytical method to ensure that the analyte of interest, in this case, this compound, is accurately measured without interference from endogenous components in the biological matrix or other related substances.
For the analysis of M3 in urine, a highly complex biological matrix, achieving adequate selectivity is a critical challenge. The analytical method must be able to distinguish M3 from the parent drug, Eltrombopag, as well as other metabolites that may be present. Given that M3 is a cleavage product, its chemical structure will be significantly different from the parent compound, which aids in chromatographic separation and mass spectrometric detection.
Key Considerations for Specificity and Selectivity:
Chromatographic Resolution: The liquid chromatography method must be optimized to achieve baseline separation of the M3 peak from any potential interfering peaks. This is typically accomplished by careful selection of the stationary phase (e.g., C18 column), mobile phase composition, and gradient elution profile.
Mass Spectrometric Detection: The use of tandem mass spectrometry (MS/MS) provides a high degree of selectivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), the instrument can selectively detect M3 even if other compounds co-elute chromatographically.
Analysis of Blank Matrix: To confirm selectivity, blank urine samples from multiple sources should be analyzed to ensure no significant interfering peaks are present at the retention time of M3.
Interference from Metabolites: The method must also demonstrate a lack of interference from other known metabolites of Eltrombopag that might be present in urine.
A hypothetical representation of specificity data for an LC-MS/MS assay for this compound is presented in Table 1.
Table 1: Specificity of a Hypothesized LC-MS/MS Assay for this compound in Human Urine
| Potential Interferent | Retention Time (min) | MRM Transition (m/z) | Interference with M3 Peak |
| Eltrombopag | 2.5 | 443.2 → 228.2 | No |
| This compound | 1.8 | [Hypothetical M3 transition] | - |
| Endogenous Urine Component 1 | 1.8 | Not Monitored | No |
| Endogenous Urine Component 2 | 2.1 | Not Monitored | No |
This table is illustrative and based on typical expectations for a validated LC-MS/MS method.
Sensitivity and Detection Limits
The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD). For a metabolite like M3, which may be present at low concentrations in urine, a highly sensitive assay is crucial for accurate pharmacokinetic and metabolism studies.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise of the analytical instrument.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.
LC-MS/MS is the preferred technique for achieving the high sensitivity required for metabolite quantification. The optimization of mass spectrometer parameters, such as ionization source settings and collision energy, is critical for maximizing the signal response for M3.
While specific sensitivity data for an this compound assay is not publicly available, research on a similar hydrazine cleavage product of Eltrombopag in mouse plasma reported a lower limit of quantitation of 50 ng/mL. researchgate.net It is reasonable to expect that a validated assay for M3 in human urine could achieve comparable or even better sensitivity, given that urine is often a less complex matrix than plasma for certain analytes.
Table 2 provides a hypothetical summary of sensitivity parameters for an analytical assay for this compound.
Table 2: Hypothetical Sensitivity and Detection Limits for an this compound Assay
| Parameter | Description | Typical Value |
| Limit of Detection (LOD) | Lowest concentration producing a signal-to-noise ratio ≥ 3 | ~0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | Lowest concentration with precision (%CV) ≤ 20% and accuracy within ±20% | ~1-5 ng/mL |
This table is illustrative and based on typical performance characteristics of modern LC-MS/MS instrumentation for small molecule quantification in biological fluids.
Interactions and Interdependencies Within Eltrombopag Metabolite Network
Relationship of M3 Formation to Overall Eltrombopag (B601689) Biotransformation Pathways
The biotransformation of eltrombopag in humans is a complex process involving several key metabolic pathways. drugbank.comresearchgate.net Absorbed eltrombopag is extensively metabolized, with the primary routes being mono-oxygenation, glucuronidation, and cleavage of the hydrazine (B178648) linkage. researchgate.netnih.gov The formation of metabolite M3 is a direct result of this hydrazine cleavage. researchgate.net
Eltrombopag undergoes three main initial biotransformation processes:
Oxidation: Cytochrome P450 enzymes, specifically CYP1A2 and CYP2C8, catalyze the mono-oxygenation of the para-methyl group on the phenylpyrazole moiety to form metabolite M1. drugbank.comresearchgate.netresearchgate.net
Glucuronidation: UGT1A1 and UGT1A3 enzymes are responsible for the direct conjugation of eltrombopag with glucuronic acid, forming acyl glucuronides known as metabolite M2. drugbank.comresearchgate.net
Hydrazine Cleavage: This pathway involves the splitting of the hydrazine bond in the eltrombopag molecule. This cleavage, combined with secondary conjugation pathways, produces the metabolites M3 and M4. researchgate.netdrugbank.com
While the parent drug and its glutathione-related conjugates (M5, M6, M7) are primarily eliminated through feces, the hydrazine cleavage products have a distinct fate. researchgate.netnih.gov Metabolites M3 and M4 are eliminated from the body via the kidneys. researchgate.netdrugbank.com Studies using radiolabeled eltrombopag have shown that renal elimination of these cleavage metabolites accounts for approximately 31% of the administered dose, with no unchanged eltrombopag being detected in the urine. researchgate.netnih.govdrugbank.com This renal clearance of M3 and M4 represents a significant elimination route for eltrombopag-related material, distinct from the fecal excretion of the parent compound and other major metabolites. researchgate.net
| Metabolite | Formation Pathway | Key Enzymes/Process | Primary Elimination Route |
|---|---|---|---|
| M1 | Mono-oxygenation | CYP1A2, CYP2C8 | Detected in plasma; further metabolized |
| M2 | Acyl Glucuronidation | UGT1A1, UGT1A3 | Detected in plasma |
| M3 | Hydrazine Cleavage | Cleavage of hydrazine linkage | Urine (Renal) |
| M4 | Hydrazine Cleavage | Cleavage of hydrazine linkage | Urine (Renal) |
| M5, M6, M7 | Glutathione Conjugation (of M1 metabolite) | GSH conjugation | Feces |
Impact of Gut Microbiota Variability on Metabolite Distribution
The human gut microbiota, the vast community of microorganisms in the digestive tract, plays a critical role in the metabolism of many xenobiotics, including therapeutic drugs. nih.govnih.gov One of the principal metabolic pathways for eltrombopag involves catabolism by gut microbes. researchgate.net This interaction implies that the composition and metabolic activity of an individual's gut microbiota can significantly influence the drug's biotransformation and the resulting distribution of its metabolites.
The composition of the gut microbiome is highly variable among individuals, influenced by factors such as diet, genetics, and environment. nih.gov This variability can lead to differences in how eltrombopag is processed in the gut. A microbiome with a higher capacity for drug catabolism could reduce the amount of parent eltrombopag absorbed into systemic circulation. Consequently, this would alter the substrate available for hepatic enzymes responsible for forming other metabolites, including the cleavage products M3 and M4.
Research indicates that pharmacological treatments for immune thrombocytopenia (ITP), the condition for which eltrombopag is prescribed, can significantly alter the gut microbiota. nih.gov Thrombopoietin receptor agonists (TPO-RAs) like eltrombopag have been associated with changes in gut microbiota composition, possibly through indirect effects on immune signaling. nih.gov This suggests a complex, bidirectional relationship:
The baseline gut microbiota composition can influence the initial metabolism of eltrombopag, affecting the balance between direct gut catabolism and systemic absorption and subsequent metabolism.
Eltrombopag administration can, in turn, modulate the microbiota, potentially altering its metabolic capacity over the course of treatment.
Therefore, variability in the gut microbiota could be a contributing factor to the observed inter-individual differences in eltrombopag pharmacokinetics and the relative abundance of its various metabolites, including M3.
Comparative Analysis of Eltrombopag and M3 Metabolic Fates Across Species
The metabolic fate of eltrombopag shows notable differences across species, particularly when comparing human and rat data. These differences highlight variations in the primary elimination routes for the parent drug and its metabolites.
In humans , eltrombopag is extensively metabolized following oral administration. nih.gov The primary route of elimination for the total radioactive dose is through the feces (approximately 59%), with a significant portion excreted as unchanged eltrombopag (20% of the dose) and glutathione-related conjugates (another 20%). researchgate.netnih.gov A crucial and distinct pathway in humans is the renal elimination of the hydrazine cleavage metabolites, M3 and M4, which accounts for about 31% of the dose. nih.govdrugbank.com
The comparison reveals a key difference in the handling of eltrombopag and its metabolites. While both species rely on hepatic metabolism, the ultimate excretion pathways differ significantly. The substantial renal excretion of cleavage metabolites like M3 in humans is a major elimination pathway that is not prominently reported in rats, where biliary excretion of the unchanged parent drug is a more dominant process.
| Parameter | Humans | Rats |
|---|---|---|
| Primary Elimination Route (Total Drug Material) | Feces (59%) | Biliary excretion is a major route |
| Unchanged Drug in Excreta | ~20% of dose in feces | ~40% of dose in bile (after IV) |
| Role of Renal Excretion | Significant (~31% of dose), primarily as metabolites M3 and M4 | Minimal (<0.02% of dose as parent drug) |
| Key Metabolites Mentioned | M1 (oxidation), M2 (glucuronide), M3/M4 (cleavage), M5/M6/M7 (glutathione conjugates) | Focus on parent drug and hepatic uptake |
Emerging Research Avenues for Eltrombopag Metabolite M3 Investigations
Exploration of Uncharacterized Conjugation Pathways Associated with M3
The formation of Eltrombopag (B601689) metabolite M3 is a multi-step process initiated by the cleavage of the parent compound's hydrazine (B178648) linkage. nih.govresearchgate.netresearchgate.net This initial, critical step is not mediated by human cytochrome P450 enzymes or other hepatic or renal enzyme systems but is a direct consequence of the metabolic activity of the gut microbiome. nih.govresearchgate.net Studies using anaerobic incubation of Eltrombopag with human fecal homogenate have confirmed that gut microbes are responsible for this cleavage. nih.govresearchgate.net
Following this microbial-driven cleavage, the resulting aglycone is absorbed into systemic circulation, where it undergoes secondary conjugation before being eliminated renally. nih.govresearchgate.netnih.gov Metabolite M3, along with the related M4 metabolite, are the primary forms found in urine, accounting for approximately 31% of an administered radiolabeled dose of Eltrombopag. nih.govresearchgate.net
Detailed structural analysis using techniques such as 1H NMR has identified M3 as a glucuronide conjugate. researchgate.net Specifically, it is the product of conjugation between a cleavage product and glucuronic acid. While the general pathway—microbial cleavage followed by systemic glucuronidation—is established, the specific UDP-glucuronosyltransferase (UGT) isoenzymes responsible for the conjugation of the M3 precursor remain an area for more detailed characterization. The parent compound's metabolism involves UGT1A1 and UGT1A3, but whether these same enzymes are responsible for M3 formation is a key research question. drugbank.com
Table 1: Formation and Characteristics of Eltrombopag Metabolite M3
| Feature | Description | Source |
|---|---|---|
| Precursor Step | Hydrazine cleavage of Eltrombopag | nih.govresearchgate.net |
| Mediator of Cleavage | Gut microbiota (anaerobic bacteria) | nih.govresearchgate.net |
| Conjugation Moiety | Glucuronic Acid | researchgate.net |
| Route of Elimination | Renal (Urine) | nih.govresearchgate.net |
| Chemical Name | (2S,3S,4S,5R,6S)-6-[2-acetamido-6-(3-carboxyphenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | clinpgx.org |
Further research is required to fully elucidate the specific conjugation enzymes involved and to explore whether other minor, uncharacterized conjugation pathways contribute to the disposition of the hydrazine cleavage products.
Investigation of Potential Biological Activities of M3 Independent of the Parent Compound
The pharmacological activity of Eltrombopag is well-defined as a thrombopoietin receptor (TPO-R) agonist, stimulating megakaryocyte proliferation and differentiation to increase platelet counts. youtube.com However, the biological activity, if any, of its metabolites, including M3, is largely unknown and represents a significant knowledge gap.
Given that M3 is structurally distinct from the parent compound due to the cleavage of the hydrazine bond and subsequent conjugation, it is unlikely to retain TPO-R agonist activity. The hydrazine group is integral to the pharmacological action of Eltrombopag. To date, no studies have been published that specifically investigate the potential for M3 to exert independent biological or pharmacological effects, either beneficial or adverse.
Future research avenues should focus on synthesizing the M3 metabolite and screening it for various biological activities. Key areas for investigation would include:
Off-target activity: Assessing whether M3 interacts with other receptors, enzymes, or signaling pathways.
Cellular toxicity: Evaluating any potential cytotoxic effects in relevant cell lines, such as hepatic or renal cells, given its formation and elimination pathways.
Immunomodulatory effects: Investigating if the metabolite has any impact on immune cell function.
Contribution to adverse effects: Determining if the formation and accumulation of M3 could be linked to any observed side effects of the parent drug.
Development of In Vitro and In Silico Models for Predicting M3 Formation and Disposition
Predicting the extent of M3 formation is complicated by its reliance on the gut microbiome. Standard in vitro models that utilize human liver microsomes, hepatocytes, or renal microsomes have proven incapable of replicating the initial hydrazine cleavage step. nih.govresearchgate.net Therefore, predictive models must incorporate the crucial role of microbial metabolism.
In Vitro Models: The most relevant in vitro systems for studying the first step of M3 formation involve anaerobic incubations with biological samples rich in gut microbes. nih.gov
Fecal Homogenates: Using human fecal slurries provides a direct, though highly variable, method to assess the rate and extent of Eltrombopag cleavage.
Rodent Cecal Contents: As demonstrated in preclinical studies, cecal contents from rodents can also serve as a viable model for the cleavage reaction. nih.govresearchgate.net
Cultured Gut Microbiota: The development of complex, multi-species co-culture systems that mimic the human gut environment could offer a more standardized and reproducible in vitro model.
In Silico Models: Computational or in silico modeling of M3 formation presents a significant challenge. Current physiologically based pharmacokinetic (PBPK) models often lack the complexity to integrate the metabolic variability of the gut microbiome. Future modeling efforts should aim to:
Develop Quantitative Structure-Activity Relationship (QSAR) models: These could be trained to recognize chemical structures susceptible to cleavage by specific microbial enzymes.
Integrate Microbiome Data: PBPK models could be enhanced by incorporating data on the composition and metabolic activity of an individual's microbiome to predict the likelihood of M3 formation.
Pattern Recognition Approaches: Machine learning and pattern recognition models could be developed based on known microbial cleavage sites to predict the susceptibility of new compounds to this metabolic pathway. nih.gov
These advanced models are essential for moving towards personalized medicine, where an individual's microbiome could be used to predict their specific metabolic profile for drugs like Eltrombopag.
Advanced Methodologies for Investigating Microbiome-Drug Interactions in M3 Formation
Understanding which specific bacterial species and enzymes are responsible for cleaving Eltrombopag is a key research goal. This requires the application of advanced "omics" technologies to dissect the complex interactions between the drug and the gut microbiota. nih.gov
Table 2: Advanced Methodologies for M3-Microbiome Research
| Methodology | Application in M3 Research | Source |
|---|---|---|
| 16S rRNA Gene Sequencing | Identifies the taxonomic composition of the gut microbiota. Can be used to correlate the abundance of specific bacteria with higher or lower levels of M3 formation in clinical studies. | nih.govmdpi.com |
| Shotgun Metagenomics | Sequences all genomic DNA in a sample, providing a comprehensive profile of microbial species and their functional genetic potential. Can identify genes encoding for potential hydrazine-cleaving enzymes. | nih.govmdpi.com |
| Metatranscriptomics | Sequences microbial RNA to provide a snapshot of gene expression. This can confirm which of the potential enzyme-encoding genes identified by metagenomics are actively being expressed by the gut microbiota. | nih.gov |
| Metabolomics | Identifies and quantifies metabolites in biological samples (e.g., feces, urine). This can directly measure the formation of M3 and its precursors, linking microbial community composition and gene expression to functional metabolic output. | nih.govmdpi.com |
| Culturomics & Functional Assays | Involves isolating and culturing individual bacterial species from the gut and testing their ability to metabolize Eltrombopag in vitro. This provides direct evidence of which microbes perform the cleavage reaction. | nih.gov |
By combining these multi-omics approaches, researchers can move from correlation to causation, pinpointing the exact microbial players and enzymatic pathways responsible for the initial step in M3 formation. This knowledge could ultimately be used to predict or even modulate a patient's metabolic response to Eltrombopag.
Table of Compounds Mentioned
| Compound Name | Type |
|---|---|
| Eltrombopag | Parent Drug |
| Eltrombopag metabolite M1 | Metabolite (Mono-oxygenation product) |
| Eltrombopag metabolite M2 | Metabolite (Acyl glucuronide) |
| This compound | Metabolite (Hydrazine cleavage, glucuronide conjugate) |
| Eltrombopag metabolite M4 | Metabolite (Hydrazine cleavage product) |
Q & A
Q. How do metabolite-specific toxicities (e.g., portal vein thrombosis) inform clinical monitoring protocols for M3?
- Methodological Answer : Implement regular hepatic function tests (e.g., ALT, bilirubin) and platelet counts in at-risk populations (e.g., advanced liver disease). Pharmacovigilance studies should track thromboembolic events using standardized MedDRA terms and adjust dosing based on PK/PD thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
